molecular formula C11H15N3O B13327892 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one

Cat. No.: B13327892
M. Wt: 205.26 g/mol
InChI Key: UFHVVGJSBXELIU-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyrazine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling of the Rings: The final step involves coupling the piperidine and pyrazine rings via an ethanone bridge. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a carbonyl carbon of a pyrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields, particularly in the hydrogenation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the piperidine or pyrazine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the ethanone bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.

Scientific Research Applications

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(Piperidin-2-YL)-1-(pyrimidin-2-YL)ethan-1-one: Contains a pyrimidine ring instead of a pyrazine ring.

    2-(Piperidin-2-YL)-1-(quinolin-2-YL)ethan-1-one: Features a quinoline ring instead of a pyrazine ring.

Uniqueness

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is unique due to the presence of both a piperidine and a pyrazine ring, which can confer distinct electronic and steric properties. These properties may influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-piperidin-2-yl-1-pyrazin-2-ylethanone

InChI

InChI=1S/C11H15N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h5-6,8-9,13H,1-4,7H2

InChI Key

UFHVVGJSBXELIU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

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